![molecular formula C13H11ClFN5S B2610027 7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060205-76-6](/img/structure/B2610027.png)
7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis
In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- This compound is related to the synthesis of 1,2,3-triazolo[4,5-d]pyrimidines. In a study, 7-chloro-3-(2-chlorobenzyl)- and 7-chloro-3-(2-fluorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidines were synthesized and underwent intramolecular cyclization to form new tricyclic derivatives. This highlights the compound's role in facilitating chemical reactions leading to novel triazolopyrimidines (Biagi et al., 2002).
Biological Activity and Receptor Affinity
- In another study, derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, including those with fluorobenzyl groups, were investigated for their affinity towards A1 and A2A adenosine receptors. The research found that some compounds possessed high affinity and selectivity for the A1 receptor subtype, demonstrating the potential biological activity of these compounds (Betti et al., 1999).
Anticonvulsant Activity
- Research on analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, including triazolo[4,5-d]pyrimidines, assessed their anticonvulsant activity. Although these analogues were found to be less active against seizures compared to the original compound, the study contributes to understanding the role of structural modifications in anticonvulsant activity (Kelley et al., 1995).
Molecular Self-assembly and Organic Light-emitting Properties
- A derivative of 1,2,4-triazolo[1,5-a]pyrimidine, which is structurally related to the compound , was synthesized and demonstrated the ability to self-assemble into supramolecular microfibers with blue organic light-emitting properties. This underscores the compound's potential application in material science and optoelectronics (Liu et al., 2008).
Antimicrobial and Antitumor Activities
- Studies on thiazolo and furopyrimidine derivatives, related to the triazolopyrimidine structure, have shown antimicrobial and antitumor activities. These findings suggest the potential of such compounds, including triazolopyrimidines, in therapeutic applications (Hossain & Bhuiyan, 2009).
Mécanisme D'action
Target of Action
Triazoles and pyrimidines can interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
The mode of action of triazoles and pyrimidines can vary depending on their specific structure and the targets they interact with
Biochemical Pathways
Triazoles and pyrimidines can affect various biochemical pathways due to their ability to interact with different enzymes and receptors
Orientations Futures
Propriétés
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN5S/c1-2-20-12-11(18-19-20)13(17-7-16-12)21-6-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQORWQCMDMBKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=C(C=CC=C3Cl)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2609946.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine](/img/structure/B2609948.png)
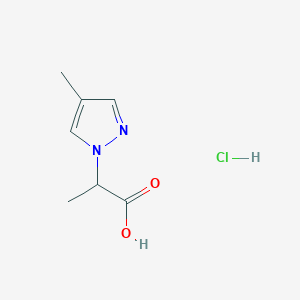
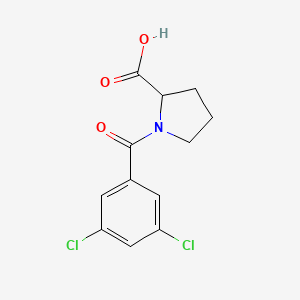
![3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2609951.png)
![N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2609954.png)
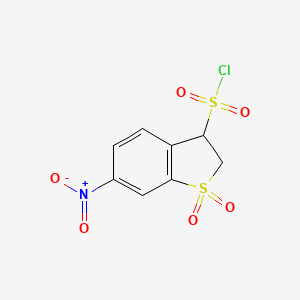
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2609956.png)
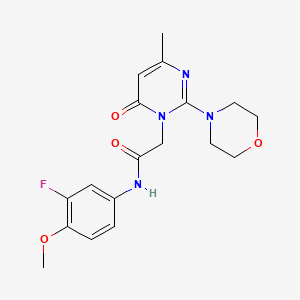
![Ethyl 2-[2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2609962.png)
![N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2609963.png)
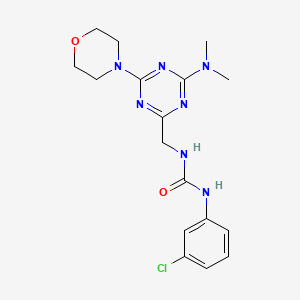
![4-[[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2609966.png)

